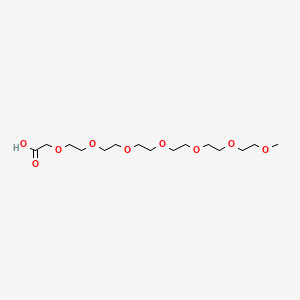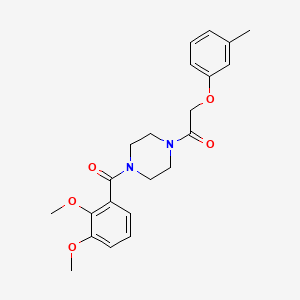
MS37452
Overview
Description
MS37452 is a potent inhibitor of Chromobox homolog 7 (CBX7) chromodomain binding to histone 3 trimethyl lysine 27 (H3K27me3). It has a dissociation constant (Kd) of 27.7 μM . This compound can derepress the transcription of polycomb repressive complex target gene p16/CDKN2A by displacing CBX7 binding to the INK4A/ARF locus in prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS37452 involves the reaction of 1-(2,3-dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]-piperazine with appropriate reagents under controlled conditions . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under stringent conditions to achieve high purity levels (≥98% HPLC) .
Chemical Reactions Analysis
Types of Reactions
MS37452 primarily undergoes binding inhibition reactions. It is a competitive inhibitor of CBX7 chromodomain binding to H3K27me3 .
Common Reagents and Conditions
Reagents: Dimethyl sulfoxide (DMSO), doxorubicin.
Conditions: This compound is used in concentrations ranging from 125 μM to 500 μM for in vitro studies.
Major Products Formed
The major product formed from the reaction of this compound with CBX7 chromodomain is the derepression of the transcription of polycomb repressive complex target gene p16/CDKN2A .
Scientific Research Applications
MS37452 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CBX7 chromodomain binding.
Biology: Investigated for its role in gene transcription regulation and stem cell differentiation.
Mechanism of Action
MS37452 exerts its effects by competitively inhibiting the binding of CBX7 chromodomain to H3K27me3. This inhibition leads to the derepression of the transcription of polycomb repressive complex target gene p16/CDKN2A by displacing CBX7 binding to the INK4A/ARF locus in prostate cancer cells . The molecular targets involved include CBX7 chromodomain and H3K27me3 .
Comparison with Similar Compounds
Similar Compounds
EZH2 inhibitors: Target the enhancer of zeste homolog 2 (EZH2) enzyme, which also interacts with H3K27me3.
G9a inhibitors: Inhibit the G9a histone methyltransferase, which is involved in gene silencing.
Uniqueness
MS37452 is unique in its selective inhibition of CBX7 chromodomain binding to H3K27me3, making it a valuable tool for studying the specific role of CBX7 in gene transcription and its potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCNRKHZRYQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



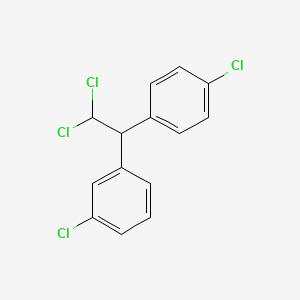
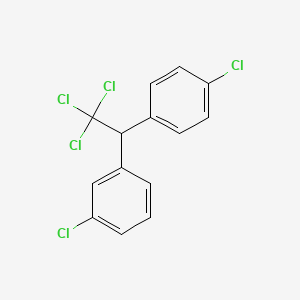


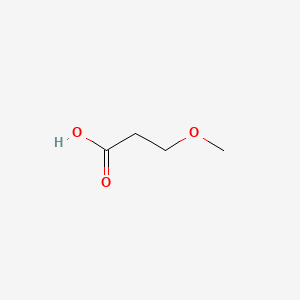
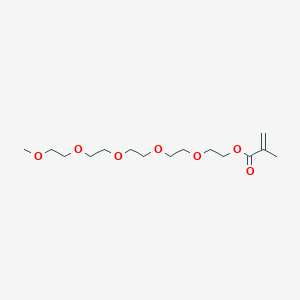

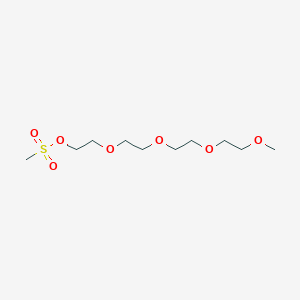
![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)
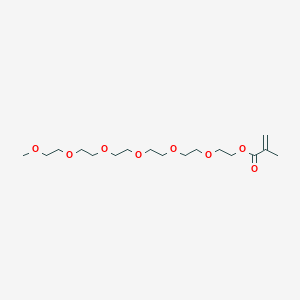
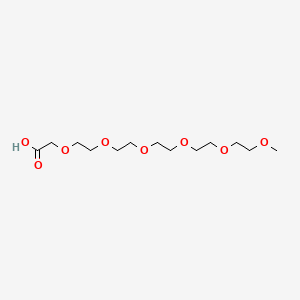
![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)
